molecular formula C5H5BrN2OS B1374953 4-Bromo-N-methylthiazole-2-carboxamide CAS No. 959755-98-7

4-Bromo-N-methylthiazole-2-carboxamide

Cat. No. B1374953
Key on ui cas rn: 959755-98-7
M. Wt: 221.08 g/mol
InChI Key: RYMODSDVCSIADM-UHFFFAOYSA-N
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Patent
US07915256B2

Procedure details

4-Bromothiazole-2-carboxylic acid ethyl ester (500 mg, 2.13 mmol) is dissolved in methanol (1 mL) and methyl amine in methanol (10 mL) is added. The mixture is stirred overnight at room temperature. Evaporation of the solvent under reduced pressure affords the title compound as yellow solid. LCMS: Rt 0.92 min (100%) m/z (ESI) 219/221 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([Br:11])[N:10]=1)=O)C.[CH3:12][NH2:13]>CO>[CH3:12][NH:13][C:4]([C:6]1[S:7][CH:8]=[C:9]([Br:11])[N:10]=1)=[O:3]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C=1SC=C(N1)Br
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(=O)C=1SC=C(N1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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